molecular formula C17H25ClN2O B12457598 N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide

N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B12457598
M. Wt: 308.8 g/mol
InChI Key: SJWKQFTWRBLUGS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenylmethyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Chlorophenylmethyl Group: The piperidine ring is then substituted with a 2-chlorophenylmethyl group using a nucleophilic substitution reaction.

    Addition of 2-Methylpropyl Group: The final step involves the addition of a 2-methylpropyl group to the piperidine ring through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.

    Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]piperidine-2-carboxamide
  • N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H25ClN2O/c1-13(2)12-20-9-7-14(8-10-20)17(21)19-11-15-5-3-4-6-16(15)18/h3-6,13-14H,7-12H2,1-2H3,(H,19,21)

InChI Key

SJWKQFTWRBLUGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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